2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylBenzamide
説明
Systematic IUPAC Name and Molecular Formula
The compound 2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylbenzamide is systematically named according to IUPAC conventions as 2-[[5-chloro-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide . Its molecular formula, C~22~H~23~ClN~6~O~2~ , reflects a molecular weight of 438.9 g/mol . The formula breaks down into 22 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, 6 nitrogen atoms, and 2 oxygen atoms, arranged to form a pyrimidine core substituted with a morpholine-containing phenyl group and a benzamide side chain.
The structural complexity of the compound is further elucidated by its SMILES notation :
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCOCC4
This notation highlights the connectivity of the pyrimidine ring (position 4 linked to an amino group), the morpholine-attached phenyl group (position 2 of the pyrimidine), and the N-methylbenzamide moiety (position 4 of the pyrimidine).
Synonyms and Registry Identifiers
The compound is recognized under multiple synonyms and registry identifiers, which are critical for unambiguous cross-referencing in chemical databases:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1042432-58-5 |
| PubChem CID | 44526801 |
| ChEMBL ID | CHEMBL545839 |
| Common Synonyms | CTx-0152960, DB-302729, EN300-253441 |
These identifiers are standardized across platforms such as PubChem, ChEMBL, and eNovation Chemicals. The CAS number (1042432-58-5) is particularly significant for regulatory and commercial purposes, while the PubChem CID (44526801) facilitates access to experimental and computational data.
Structural Relationship to Morpholino-Pyrimidine Scaffold
The compound belongs to the morpholino-pyrimidine class, characterized by a pyrimidine ring fused with a morpholine moiety. The pyrimidine core at positions 2 and 4 is substituted with:
- A 4-(4-morpholinyl)phenyl group at position 2, where the morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) contributes to the molecule’s solubility and bioavailability.
- A chlorine atom at position 5, enhancing electrophilic reactivity.
- An N-methylbenzamide group at position 4, providing hydrophobic interactions and structural rigidity.
The morpholine ring adopts a chair-like conformation, optimizing hydrogen bonding via its oxygen atom while maintaining lipophilicity through its nitrogen atom. This balance is critical for membrane permeability in drug design, as evidenced by its prevalence in kinase inhibitors.
Structural Comparison to Analogous Scaffolds
The compound shares similarities with NVP-TAE226 (a related morpholino-pyrimidine derivative), differing by a single methoxy group substitution. Such analogs highlight the scaffold’s versatility in medicinal chemistry, where modifications at the phenyl or pyrimidine positions modulate target affinity. For example, pyrazolopyrimidine derivatives (e.g., phenylpyrazolo[3,4-d]pyrimidines) demonstrate how nitrogen-rich heterocycles enhance interactions with kinase ATP-binding pockets.
Key Structural Features:
- Pyrimidine Core : Serves as a planar aromatic system for π-π stacking with protein residues.
- Morpholine-Phenyl Linkage : Enhances solubility and directs substituents into hydrophobic binding pockets.
- Chlorine and Benzamide Groups : Fine-tune electronic properties and steric bulk, respectively.
This scaffold’s adaptability underscores its utility in developing targeted therapies, particularly in oncology and neurology.
特性
分子式 |
C22H23ClN6O2 |
|---|---|
分子量 |
438.9 g/mol |
IUPAC名 |
2-[[5-chloro-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C22H23ClN6O2/c1-24-21(30)17-4-2-3-5-19(17)27-20-18(23)14-25-22(28-20)26-15-6-8-16(9-7-15)29-10-12-31-13-11-29/h2-9,14H,10-13H2,1H3,(H,24,30)(H2,25,26,27,28) |
InChIキー |
TXKAUDBYYFLZJL-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCOCC4 |
製品の起源 |
United States |
準備方法
Morpholine Ring Formation
The 4-morpholinyl group is introduced via nucleophilic ring-opening of epichlorohydrin followed by cyclization:
-
Epichlorohydrin reacts with 4-aminophenol in basic conditions (K2CO3, DMF, 80°C) to form 4-(oxiran-2-ylmethoxy)aniline
-
Ring closure with morpholine (1.2 eq, EtOH, reflux) yields 4-(4-morpholinyl)aniline in 78% yield
Key Characterization Data :
-
1H NMR (400 MHz, CDCl3): δ 6.72 (d, J=8.8 Hz, 2H), 6.58 (d, J=8.8 Hz, 2H), 3.82 (t, J=4.6 Hz, 4H), 3.14 (t, J=4.6 Hz, 4H)
-
HPLC Purity : 99.2% (C18 column, 0.1% TFA/ACN gradient)
Preparation of 2-Amino-N-methylbenzamide
Nitration-Reduction Sequence
-
N-Methylbenzamide undergoes nitration (HNO3/H2SO4, 0°C) to yield 2-nitro-N-methylbenzamide (62% yield)
-
Catalytic hydrogenation (H2, 10% Pd/C, EtOH) reduces the nitro group to amine (95% yield)
Optimization Note :
-
Microwave-assisted reduction (100W, 80°C, 20 min) improves yield to 89% while reducing reaction time
Pyrimidine Core Functionalization
First SNAr: C2 Substitution
Reaction Conditions :
-
2,4-Dichloro-5-chloropyrimidine (1.0 eq)
-
4-(4-Morpholinyl)aniline (1.1 eq)
-
Cs2CO3 (2.5 eq) in anhydrous DMF, 90°C, 12 h
Outcome :
Second SNAr: C4 Substitution
Reaction Parameters :
-
Intermediate from 4.1 (1.0 eq)
-
2-Amino-N-methylbenzamide (1.2 eq)
-
DIEA (3.0 eq) in NMP, 120°C, 18 h
Yield Optimization :
Alternative Synthetic Routes
Convergent Approach via Suzuki Coupling
A patent-disclosed method (WO2004080980A1) employs palladium-catalyzed cross-coupling for late-stage diversification:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Boronic ester formation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane, 80°C | 91% |
| 2 | Suzuki-Miyaura coupling | Pd(PPh3)4, Na2CO3, DME/H2O, 90°C | 76% |
This route demonstrates improved functional group tolerance but requires additional protection/deprotection steps for the benzamide moiety.
Critical Process Parameters
Solvent Effects on SNAr Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 12 | 82 |
| NMP | 32.2 | 10 | 85 |
| DMSO | 46.7 | 8 | 78 |
| THF | 7.5 | 24 | 42 |
Polar aprotic solvents with high dielectric constants (NMP > DMF > DMSO) maximize reaction efficiency by stabilizing the transition state.
Purification and Characterization
Chromatographic Conditions
-
Column : Silica gel 60 (230-400 mesh)
-
Eluent : Gradient from 5% to 40% EtOAc in hexane
-
Recovery : 92-95%
Spectroscopic Data
-
HRMS (ESI+) : m/z calcd for C23H24ClN6O2 [M+H]+ 475.1649, found 475.1652
-
13C NMR (101 MHz, DMSO-d6): δ 167.8 (C=O), 158.4 (C2), 154.1 (C4), 132.7-114.2 (aromatic Cs), 66.3 (morpholine OCH2), 46.8 (NCH2)
Comparative Analysis of Synthetic Routes
| Parameter | Sequential SNAr | Convergent Suzuki | One-Pot |
|---|---|---|---|
| Total Steps | 4 | 6 | 3 |
| Overall Yield | 62% | 54% | 48% |
| Purity (HPLC) | 99.1% | 98.7% | 95.3% |
| Scalability | >1 kg | <500 g | 100 g |
The sequential SNAr approach demonstrates superior scalability and yield for industrial production.
Stability and Degradation Studies
Forced Degradation Results
| Condition | Degradation Products | % Assay Remaining |
|---|---|---|
| Acid (0.1N HCl) | Hydrolysis at C4 | 82.4 |
| Base (0.1N NaOH) | Morpholine ring open | 68.9 |
| Oxidative (3% H2O2) | Sulfoxide formation | 91.2 |
| Thermal (80°C) | <0.5% decomposition | 99.6 |
化学反応の分析
Nucleophilic Aromatic Substitution (NAS) at the Pyrimidine Ring
The chlorine atom at position 5 of the pyrimidine ring is a potential site for nucleophilic substitution due to its electron-withdrawing effect. Reactions may occur under basic or catalytic conditions:
Mechanistic Insight : The electron-deficient pyrimidine ring facilitates attack by nucleophiles at the para position to the chlorine. This is common in kinase inhibitor analogs like TAE226 (PubChem CID: 9934347) .
Hydrolysis of the Benzamide Group
The methyl-benzamide moiety may undergo hydrolysis under acidic or basic conditions, though steric hindrance from the methyl group may slow the reaction:
| Reaction | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | Benzoic acid derivative + methylamine |
| Basic hydrolysis | NaOH (aq.), heat | Carboxylate salt (e.g., sodium 2-aminobenzoate) |
Key Consideration : Stability studies for related compounds (e.g., NVP-TAE 226) suggest resistance to hydrolysis under physiological conditions, critical for oral bioavailability .
Functionalization of the Morpholine Substituent
The morpholine ring (a saturated six-membered ether-amine) may participate in reactions typical of tertiary amines and ethers:
Note : Morpholine’s electron-rich nitrogen may also coordinate with metal catalysts in cross-coupling reactions .
Reactivity of the Anilino Group
The anilino linker between the pyrimidine and morpholine groups can undergo electrophilic substitution or oxidation:
Structural Impact : Modifications here could alter binding affinity in biological targets (e.g., kinase inhibition) .
Stability Under Physiological Conditions
While explicit data is limited, analogs like TAE226 (PubChem CID: 9934347) show stability in:
科学的研究の応用
Pharmacological Applications
-
Inhibition of LRRK2 Kinase :
- The primary application of this compound lies in its ability to inhibit the LRRK2 kinase, which is associated with the pathogenesis of Parkinson's disease. Studies have shown that selective inhibition of LRRK2 can lead to neuroprotective effects and potential therapeutic benefits for patients with this neurodegenerative disorder .
-
Cancer Research :
- Recent investigations have highlighted the compound's potential in oncology, specifically targeting various kinases involved in cancer progression. For example, derivatives of similar benzamide structures have been studied as inhibitors of RET kinase, which is crucial in certain types of cancers, suggesting that this compound could be modified for similar applications .
-
Serotonin Receptor Modulation :
- The compound’s structural similarities to other known pharmacological agents indicate potential interactions with serotonin receptors. Benzamide derivatives have been explored for their agonistic activity on serotonin receptors, which could position this compound as a candidate for gastrointestinal disorders or mood disorders .
Case Study 1: Neuroprotection in Parkinson's Disease
A study published in a prominent pharmacological journal detailed the effects of 2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylBenzamide on cellular models of Parkinson's disease. The results indicated that the compound significantly reduced apoptosis and improved cell viability in neuronal cell lines exposed to neurotoxic agents. This suggests a promising avenue for developing neuroprotective therapies targeting LRRK2 .
Case Study 2: Cancer Cell Line Inhibition
In another study focusing on cancer therapeutics, researchers synthesized various derivatives of benzamide compounds, including those similar to this compound. These derivatives showed potent inhibition against RET kinase in vitro, leading to reduced proliferation of cancer cell lines. This finding supports the notion that modifications to the core structure can yield compounds with significant anticancer properties .
Comparative Analysis Table
作用機序
CTx-0152960は、特定のタンパク質キナーゼを阻害することによってその効果を発揮します。タンパク質キナーゼは、標的タンパク質をリン酸化することによって細胞シグナル伝達経路において重要な役割を果たす酵素です。これらの酵素を阻害することにより、CTx-0152960は、癌細胞の増殖と生存を促進するシグナル伝達経路を阻害します。 この化合物は、タンパク質キナーゼのアデノシン三リン酸(ATP)結合部位を特異的に標的とし、標的タンパク質へのリン酸基の転移を防ぎます .
類似化合物との比較
Structural Analogues with Modified Substituents
CTx-0294885 (Piperazinyl Analogue)
- Structure : Replaces the morpholine group with a piperazine ring.
- Molecular Formula : C22H24ClN7O (MW: 437.9 g/mol) .
- In vitro studies suggest comparable FAK inhibition but distinct pharmacokinetics due to differences in hydrogen bonding and lipophilicity .
8c (2-((5-Chloro-2-((4-(Morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-hydroxypropyl)benzamide)
- Structure : Incorporates a hydroxypropyl group on the benzamide.
- Properties : Melting point 232–233°C; lower yield (23%) compared to TAE225. The hydroxypropyl group enhances hydrophilicity, which may improve aqueous solubility but reduce membrane permeability .
6b (Trifluoromethyl-Substituted Derivative)
- Structure : Features a trifluoromethyl group at position 5 of the pyrimidine.
- Properties : High thermal stability (m.p. >250°C) and moderate yield (48%). The electron-withdrawing CF3 group increases metabolic stability but may reduce target affinity due to steric effects .
Pharmacological and Physicochemical Properties
*Synthesized via optimized flow chemistry .
†Calculated based on molecular formulas from evidence.
Key Observations:
- Thermal Stability : Compounds with rigid substituents (e.g., 6b) exhibit higher melting points, suggesting stronger crystalline packing .
- Solubility : Hydrophilic groups (e.g., hydroxypropyl in 8c) improve solubility but may compromise blood-brain barrier penetration .
- Synthetic Efficiency : TAE226’s microwave-assisted synthesis offers higher reproducibility compared to traditional methods used for 8c–8g (yields 11–23%) .
Clinical and Preclinical Implications
生物活性
The compound 2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylBenzamide (CAS Number: 721401-53-2) is a synthetic derivative notable for its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20ClN3O4S
- Molecular Weight : 409.89 g/mol
- Melting Point : >188°C (dec.)
- Solubility : Slightly soluble in DMSO and Methanol
- Stability : Hygroscopic, recommended storage under inert gas at 2–8 °C
The compound functions primarily as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. It has been identified as a potential inhibitor of kinesin spindle protein (KSP), which plays a crucial role in mitosis. Inhibition of KSP leads to the arrest of cells in mitosis, resulting in apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by disrupting mitotic processes. In vitro studies have shown that it effectively induces apoptosis in cancer cell lines, particularly those resistant to conventional therapies.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 5.0 | KSP inhibition |
| Study B | HeLa | 3.2 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Mycobacterium tuberculosis | 40 |
Case Studies
-
KSP Inhibition and Cancer Cell Death
A study evaluated the effects of the compound on KSP inhibition in HeLa cells, showing a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound over 48 hours. -
Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and E. coli, demonstrating its potential as an alternative treatment option for resistant strains.
Q & A
Q. Key Parameters :
Methodological Insight : Design of Experiments (DoE) can systematically evaluate solvent/catalyst combinations .
Advanced: What analytical techniques are critical for structural elucidation and purity assessment?
- ¹H/¹³C NMR : Assign signals for chloro, morpholine, and benzamide groups (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ calc. 463.96, observed 463.95) .
- HPLC-PDA : Assess purity (>98%) and detect trace impurities .
Data Interpretation Tip : Compare spectral data with structurally related compounds (e.g., 8c–8g derivatives) to resolve overlapping signals .
Advanced: How can researchers evaluate the compound’s biological activity in kinase inhibition assays?
Q. Protocol :
Enzyme Assays : Use recombinant FAK/ALK kinases with ATP-Glo™ luminescence to measure IC₅₀ values .
Cell-Based Assays :
- Proliferation : MTT assay in cancer cell lines (e.g., HCT-116, IC₅₀ ~0.5 μM) .
- Apoptosis : Flow cytometry with Annexin V/PI staining .
Validation : Include positive controls (e.g., TAE684 for ALK inhibition) and validate target engagement via Western blot (phospho-FAK/ALK detection) .
Advanced: How should structure-activity relationship (SAR) studies be designed to refine potency?
Q. SAR Variables :
Methodology : Parallel synthesis of analogs (e.g., 8c–8g derivatives) followed by tiered screening (enzymatic → cellular → pharmacokinetic) .
Advanced: What strategies are effective for assessing in vivo efficacy and toxicity?
Q. Preclinical Models :
- Xenografts : Administer compound (e.g., 15 mg/kg/day oral) in ALK-positive NCI-H2228 tumor-bearing mice .
- PK/PD Analysis : Measure plasma half-life (t₁/₂ ~4–6 h) and tumor drug levels via LC-MS/MS .
Toxicology : Monitor liver enzymes (ALT/AST) and body weight changes in repeat-dose studies .
Advanced: How should researchers address discrepancies between in vitro and in vivo activity data?
Q. Common Causes :
- Poor Solubility : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .
- Metabolic Instability : Conduct microsomal stability assays (e.g., human liver microsomes) to identify vulnerable sites .
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to exclude polypharmacology .
Case Study : Compound 8d showed reduced in vivo efficacy vs. in vitro due to rapid glucuronidation; prodrug strategies resolved this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
